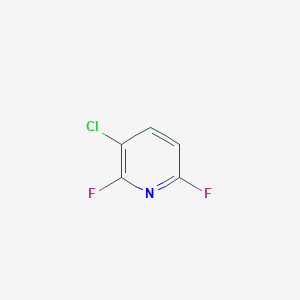

3-Chloro-2,6-difluoropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2,6-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF2N/c6-3-1-2-4(7)9-5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABNLQDXRCOTJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482805 | |

| Record name | 3-CHLORO-2,6-DIFLUOROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52208-56-7 | |

| Record name | 3-Chloro-2,6-difluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52208-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-CHLORO-2,6-DIFLUOROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2,6-difluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-2,6-difluoropyridine chemical properties

An In-depth Technical Guide to 3-Chloro-2,6-difluoropyridine: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound

In the landscape of modern medicinal and materials chemistry, fluorinated heterocycles represent a cornerstone of innovation. Among these, this compound (CAS No: 52208-56-7) has emerged as a pivotal building block. Its unique electronic architecture, characterized by a pyridine core functionalized with two activating fluorine atoms and a strategically placed chlorine atom, offers a versatile platform for complex molecular design. The pyridine scaffold is a prevalent motif in numerous FDA-approved drugs, and the introduction of fluorine can profoundly influence pharmacological activity, metabolic stability, and pharmacokinetic profiles.[1][2]

This guide provides an in-depth analysis of this compound, moving beyond a simple datasheet to explore its synthesis, nuanced reactivity, and proven applications. The content herein is tailored for researchers, synthetic chemists, and drug development professionals who require a comprehensive understanding of this reagent to unlock its full potential in their work.

PART 1: Core Physicochemical and Spectroscopic Profile

A foundational understanding of a chemical's physical and spectroscopic properties is paramount for its effective use in experimental design.

Physicochemical Data Summary

The essential properties of this compound are summarized below, providing at-a-glance information critical for reaction planning and safety assessments.

| Property | Value | Reference |

| CAS Number | 52208-56-7 | [3] |

| Molecular Formula | C₅H₂ClF₂N | [3] |

| Molecular Weight | 149.53 g/mol | [3] |

| Appearance | Colorless Liquid | [4] |

| Solubility | Insoluble in water | [5][6] |

| Canonical SMILES | C1=CC(=NC(=C1Cl)F)F | [3][7] |

| InChIKey | BABNLQDXRCOTJA-UHFFFAOYSA-N | [7] |

Spectroscopic Signature

While detailed spectral analyses are experiment-specific, the expected Nuclear Magnetic Resonance (NMR) characteristics provide a reliable fingerprint for structural verification.

-

¹H NMR: The spectrum will exhibit two signals in the aromatic region, corresponding to the protons at the C4 and C5 positions. These signals will appear as complex multiplets due to proton-proton (H-H) coupling and proton-fluorine (H-F) coupling.

-

¹⁹F NMR: Two distinct signals are expected, one for each fluorine atom at the C2 and C6 positions. The chemical shifts and coupling patterns provide definitive information about the electronic environment of each fluorine.

-

¹³C NMR: Five signals are anticipated for the five carbon atoms of the pyridine ring. The carbons bonded to fluorine will show characteristic C-F coupling constants, which are valuable for unambiguous signal assignment.

PART 2: Synthesis and Reactivity

The utility of this compound is intrinsically linked to its synthesis and predictable reactivity patterns, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Facile Synthetic Protocol: Halogen Exchange (HALEX) Reaction

A robust and commonly employed method for synthesizing 3-substituted-2,6-difluoropyridines involves a halogen exchange (HALEX) reaction on the corresponding dichloropyridine precursor.[8] This approach is valued for its efficiency and good yields.

Protocol: Synthesis of this compound from 2,6,3-trichloropyridine

Causality: This protocol leverages the high reactivity of chlorine atoms at the 2- and 6-positions of the pyridine ring towards nucleophilic substitution. Cesium fluoride (CsF) is used as the fluoride source due to its high solubility and reactivity in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), which effectively solvates the cesium cation and promotes the SNAr reaction.[9] The reaction is typically heated to overcome the activation energy for the substitution.

Step-by-Step Methodology:

-

Reagent Preparation: To a solution of 2,3,6-trichloropyridine (1.0 eq) in anhydrous DMSO, add spray-dried Cesium Fluoride (CsF) (approx. 2.0-2.2 eq).

-

Reaction Execution: Stir the reaction mixture vigorously at an elevated temperature (typically 110-140°C) under an inert atmosphere (e.g., Nitrogen or Argon).[9]

-

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding ice-water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.[9]

Synthetic Workflow Diagram

Caption: Halogen exchange synthesis of this compound.

Core Reactivity: A Platform for Tandem SNAr Reactions

The chemical behavior of this compound is dominated by the electron-deficient nature of the pyridine ring, which is further amplified by the two strongly electron-withdrawing fluorine atoms. This electronic setup makes the C2 and C6 positions highly susceptible to attack by nucleophiles.

A key feature is the differential reactivity of the two C-F bonds, which enables sequential or tandem nucleophilic aromatic substitutions.[8] Generally, the C-F bond at the 2-position is more activated towards substitution than the C6-F bond due to the combined electron-withdrawing effects of the ring nitrogen and the adjacent C3-chloro substituent. This regioselectivity is a powerful tool for synthetic chemists.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Caption: General mechanism for SNAr on this compound.

PART 3: Applications in Drug Discovery

The true value of this compound is realized in its application as a versatile intermediate for constructing complex, biologically active molecules. Its ability to undergo regioselective, tandem SNAr reactions makes it an ideal starting point for creating libraries of 2,3,6-trisubstituted pyridines.[8] This structural motif is a "popular scaffold" for drug candidates due to its favorable physicochemical properties and ability to engage with biological targets.[8][10]

Case Study: Synthesis of Protein Kinase C Theta (PKCθ) Inhibitors

Research has demonstrated the practical application of 3-substituted-2,6-difluoropyridines in the facile synthesis of novel inhibitors for Protein Kinase C theta (PKCθ), a target of interest for inflammatory and autoimmune diseases.[8][10] The synthetic strategy allows for the creation of diverse 2,3,6-trisubstituted pyridines, including macrocyclic derivatives, with moderate to good yields.[8][10] This approach streamlines the drug design process and enables the exploration of a broader chemical space to optimize potency and selectivity.

Drug Development Workflow

Caption: Workflow for generating drug candidates from the pyridine scaffold.

PART 4: Safety, Handling, and Storage

As with any reactive chemical intermediate, adherence to strict safety protocols is non-negotiable. The Safety Data Sheet (SDS) provides comprehensive hazard information.

GHS Hazard and Precautionary Information

| Hazard Class | GHS Classification | Reference |

| Flammability | Flammable liquids, Category 3 (H226: Flammable liquid and vapour) | [11][12] |

| Acute Toxicity | Harmful if swallowed (H302) | [13] |

| Skin Corrosion/Irritation | Causes skin irritation (H315) | [11][13] |

| Eye Damage/Irritation | Causes serious eye irritation (H319) | [11] |

| STOT-SE | May cause respiratory irritation (H335) | [11][13] |

Key Precautionary Statements (P-statements):

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[11]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[11]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P403+P235: Store in a well-ventilated place. Keep cool.[11]

Handling and Storage Recommendations

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[14] Employ spark-proof tools and take precautionary measures against static discharge.[11][14] Avoid all contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[11][14] Keep the container tightly closed and store locked up.[11]

References

-

Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors - PubMed. [Link]

-

Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines - ResearchGate. [Link]

-

Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2. [Link]

-

This compound (C5H2ClF2N) - PubChemLite. [Link]

-

3-Chloro-2, 6-difluoropyridine, min 95%, 1 gram - Oakwood Chemical. [Link]

-

4-Amino-3,5-dichloro-2,6-difluoropyridine - Chongqing Chemdad Co., Ltd. [Link]

-

Pyridines • Catalog - Molekula Ltd. [Link]

-

5-Chloro-2,3-difluoropyridine | C5H2ClF2N - PubChem. [Link]

- US4071521A - Process for making 2,6-difluoro pyridine - Google P

-

Preparation of difluorpyridine compounds - European Patent Office - EP 0146924 A2. [Link]

-

5-Chloro-2,3-difluoropyridine - CAS Common Chemistry. [Link]

-

Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. [Link]

-

Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

3-CHLORO-5,6-DIFLUOROPYRIDINE - Optional[19F NMR] - Chemical Shifts - SpectraBase. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - DDDT. [Link]

-

Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. [Link]

-

Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. [Link]

-

(1R)-1-(3-bromoquinolin-2-yl)butan-1-ol - PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. dovepress.com [dovepress.com]

- 3. This compound | 52208-56-7 | FC79216 [biosynth.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 3-CHLORO-2,5,6-TRIFLUOROPYRIDINE | 2879-42-7 [chemicalbook.com]

- 7. PubChemLite - this compound (C5H2ClF2N) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. 3-Chloro-2-fluoro-pyridine synthesis - chemicalbook [chemicalbook.com]

- 10. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. 5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Chloro-2,6-difluoropyridine: Synthesis, Reactivity, and Applications

For Correspondence: Senior Application Scientist, Advanced Chemical Intermediates Division

Abstract: 3-Chloro-2,6-difluoropyridine is a pivotal halogenated pyridine building block in the fields of medicinal chemistry and materials science. Its strategic arrangement of electron-withdrawing fluorine and chlorine substituents on the pyridine core imparts unique reactivity, enabling its use in the synthesis of complex, biologically active molecules and functional materials. This guide provides an in-depth analysis of its chemical properties, established synthesis protocols, characteristic reactivity patterns—particularly in nucleophilic aromatic substitution—and highlights its applications in modern drug discovery. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Core Identification and Physicochemical Properties

The unambiguous identification of a chemical reagent is the foundation of reproducible science. This compound is uniquely identified by its Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 52208-56-7[1][2][3]

This identifier ensures consistency across global databases, regulatory submissions, and commercial procurement. The compound is also known by synonyms such as 2,6-difluoro-3-chloropyridine and 5-chloro-2,6-difluoropyridine[4]. Its molecular structure and fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 52208-56-7 | [2][3][5] |

| Molecular Formula | C₅H₂ClF₂N | [1][2] |

| Molecular Weight | 149.53 g/mol | [2] |

| InChIKey | BABNLQDXRCOTJA-UHFFFAOYSA-N | [6] |

| Canonical SMILES | C1=CC(=NC(=C1Cl)F)F | [2][6] |

| Appearance | Data not consistently available; typically a liquid or low-melting solid. | |

| Boiling Point | Data not consistently available. | |

| Melting Point | Data not consistently available. |

Synthesis of this compound

The primary industrial and laboratory-scale synthesis of fluorinated pyridines, including the title compound, relies on halogen exchange (HALEX) reactions. This method is favored for its efficiency and the availability of polychlorinated pyridine precursors.

Principle of Synthesis: Halogen Exchange (HALEX) Reaction

The core principle involves the substitution of chlorine atoms with fluorine atoms using a fluoride salt at elevated temperatures. The C-Cl bonds at the 2- and 6-positions of the pyridine ring are highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This makes them susceptible to displacement by fluoride ions.

A common precursor for this synthesis is a 3-substituted-2,6-dichloropyridine.[7] The reaction is typically carried out using an alkali metal fluoride, such as cesium fluoride (CsF) or potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).[7][8]

-

Choice of Fluorinating Agent: Cesium fluoride is often more effective than potassium fluoride due to its higher solubility and the "freer" nature of the fluoride anion in solution, leading to enhanced nucleophilicity.[7][9] However, KF is a more economical option and its reactivity can be enhanced with phase-transfer catalysts.[8]

-

Choice of Solvent: Polar aprotic solvents like DMSO are crucial as they effectively solvate the cation (e.g., Cs⁺) while leaving the fluoride anion relatively unsolvated and highly reactive.[7]

Representative Synthetic Workflow

The following diagram and protocol outline a typical laboratory synthesis based on the fluorination of 3-substituted-2,6-dichloropyridines.

Caption: Generalized workflow for the synthesis of this compound via HALEX.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous fluoropyridines.[7][10]

-

Vessel Preparation: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The apparatus is flame-dried under a stream of inert gas (Nitrogen or Argon) to ensure anhydrous conditions.

-

Charging Reagents: To the flask, add 3-substituted-2,6-dichloropyridine (1.0 eq.), cesium fluoride (CsF, 2.0-2.5 eq.), and anhydrous dimethyl sulfoxide (DMSO).

-

Reaction Conditions: The reaction mixture is heated to 110–140°C and stirred vigorously. The progress of the reaction is monitored by TLC or GC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice water.

-

Extraction: The aqueous mixture is extracted three times with a suitable organic solvent, such as ethyl acetate or diethyl ether.

-

Washing: The combined organic layers are washed sequentially with water and saturated brine to remove residual DMSO and salts.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude residue is purified by silica gel column chromatography to yield the final product.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from its highly controlled reactivity in nucleophilic aromatic substitution (SₙAr) reactions. The two fluorine atoms and the ring nitrogen strongly activate the pyridine ring, making it electron-deficient and susceptible to nucleophilic attack.

Regioselectivity in SₙAr Reactions

The positions on the pyridine ring exhibit differential reactivity:

-

C4 Position: The C4 position is the most activated site for nucleophilic attack. The negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative ring nitrogen, providing significant stabilization.

-

C2/C6 Positions: While the fluorine atoms at C2 and C6 are excellent leaving groups, direct substitution at these positions is less common than at C4 unless the C4 position is blocked or a stronger, harder nucleophile is used under forcing conditions.

-

C3 Position: The C-Cl bond at the C3 position is the least reactive towards SₙAr due to poorer stabilization of the intermediate. It typically remains intact during initial substitutions, making it a valuable handle for subsequent cross-coupling reactions.

Caption: Regioselectivity map for nucleophilic aromatic substitution on the pyridine ring.

This predictable regioselectivity allows chemists to perform sequential substitutions. For example, an oxygen or nitrogen nucleophile can be introduced at the C4 position, leaving the C3-chloro group available for a subsequent Suzuki, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reaction. This strategy is a cornerstone of modern library synthesis in drug discovery.[7]

Applications in Drug Discovery and Agrochemicals

This compound serves as a key intermediate in the synthesis of numerous high-value compounds, particularly in the pharmaceutical and agrochemical industries. The difluoropyridine motif is sought after because the inclusion of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[7]

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many protein kinase inhibitors. This building block can be used to construct complex molecules that target specific kinases involved in cancer and inflammatory diseases.[2]

-

Agrochemicals: Fluorinated pyridines are integral to the synthesis of modern herbicides and pesticides.[11] For example, derivatives like 4-amino-3,5-dichloro-2,6-difluoropyridine are precursors to potent herbicidal compounds.[11][12]

-

Versatile Intermediate: The molecule's reactivity profile makes it a valuable tool for creating libraries of diverse compounds for high-throughput screening in drug discovery programs.[2]

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling to ensure laboratory safety.

GHS Hazard Statements:

-

H226: Flammable liquid and vapour.[13]

-

H315: Causes skin irritation.[13]

-

H319: Causes serious eye irritation.[13]

-

H335: May cause respiratory irritation.[13]

Table 2: Recommended Safety and Handling Protocols

| Aspect | Precautionary Measure |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[14] Work should be conducted in a well-ventilated chemical fume hood.[13] |

| Handling | Avoid contact with skin, eyes, and clothing.[15] Keep away from heat, sparks, open flames, and other ignition sources.[13] Use non-sparking tools and take measures to prevent electrostatic discharge.[14] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][14] Store away from incompatible materials and foodstuff containers. |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][14] Do not discharge into sewer systems.[13] |

First Aid Measures:

-

If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[14] If irritation occurs, get medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[13] Get medical help if you feel unwell.[13]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[14]

Conclusion

This compound, identified by CAS number 52208-56-7, is more than a simple chemical; it is an enabling tool for innovation in chemical synthesis. Its well-defined reactivity, governed by the electronic effects of its substituents, provides a reliable platform for constructing complex molecular architectures. A thorough understanding of its synthesis, handling requirements, and SₙAr reaction patterns is essential for any researcher aiming to incorporate this valuable building block into programs for drug discovery, agrochemical development, or materials science.

References

- 3-Chloro-2, 6-difluoropyridine, min 95%, 1 gram. (n.d.). AdooQ BioScience. Retrieved January 2, 2026.

- This compound | 52208-56-7 | FC79216. (n.d.). Biosynth. Retrieved January 2, 2026.

- 52208-56-7|this compound|BLD Pharm. (n.d.). BLD Pharm. Retrieved January 2, 2026.

- This compound SDS, 52208-56-7 Safety Data Sheets. (n.d.). ECHEMI. Retrieved January 2, 2026.

- This compound | 52208-56-7. (n.d.). ChemicalBook. Retrieved January 2, 2026.

- Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. (2015).

- SAFETY DATA SHEET. (2024, March 31). Fisher Scientific. Retrieved January 2, 2026.

- SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich. Retrieved January 2, 2026.

- 2,3-difluoro-5-chloro pyridine cas no 89402-43-7. (n.d.). CDH Fine Chemical. Retrieved January 2, 2026.

- 3,5-DICHLORO-2,6-DIFLUOROPYRIDINE 698-51-1 wiki. (n.d.). Guidechem. Retrieved January 2, 2026.

- 5-Chloro-2,3-difluoropyridine Safety Data Sheet. (n.d.). AK Scientific, Inc. Retrieved January 2, 2026.

- 3-Chloro-2-fluoro-pyridine synthesis. (n.d.). ChemicalBook. Retrieved January 2, 2026.

- Process for the preparation of fluorinated pyridines. (1986). European Patent Office.

- This compound (C5H2ClF2N). (n.d.). PubChemLite. Retrieved January 2, 2026.

- 2,6-difluoro-5-chloropyridine; 2,6-Difluor-3-chlor-pyridin. (n.d.). Chemrio. Retrieved January 2, 2026.

- 5-Chloro-2,3-difluoropyridine. (n.d.). PubChem. Retrieved January 2, 2026.

- Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. (n.d.). Benchchem. Retrieved January 2, 2026.

- Preparation of difluorpyridine compounds. (1985). European Patent Office.

- Synthesis method of 2,3-difluoro-5-chloropyridine. (2010).

- 5-Chloro-2,3-difluoropyridine. (n.d.). CAS Common Chemistry. Retrieved January 2, 2026.

- 4-Amino-3,5-dichloro-2,6-difluoropyridine. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 2, 2026.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 52208-56-7 | FC79216 [biosynth.com]

- 3. 52208-56-7|this compound|BLD Pharm [bldpharm.com]

- 4. 3-Chloro-2,6-difluoro-pyridine; 2,6-difluoro-5-chloropyridine; 2,6-Difluor-3-chlor-pyridin | Chemrio [chemrio.com]

- 5. This compound | 52208-56-7 [chemicalbook.com]

- 6. PubChemLite - this compound (C5H2ClF2N) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. 3-Chloro-2-fluoro-pyridine synthesis - chemicalbook [chemicalbook.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. 4-Amino-3,5-dichloro-2,6-difluoropyridine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. aksci.com [aksci.com]

An In-depth Technical Guide to the Synthesis of 3-Chloro-2,6-difluoropyridine

Introduction: The Significance of 3-Chloro-2,6-difluoropyridine in Modern Chemistry

This compound is a pivotal building block in the landscape of pharmaceutical and agrochemical research and development. Its unique electronic properties, stemming from the synergistic electron-withdrawing effects of the two fluorine atoms and the chlorine atom on the pyridine ring, render it a highly versatile intermediate for the synthesis of complex molecular architectures. The strategic placement of these halogen atoms allows for selective functionalization through nucleophilic aromatic substitution (SNAr) reactions, making it an invaluable synthon for introducing the difluoropyridine moiety into target molecules. This guide provides a comprehensive overview of the principal synthetic routes to this compound, offering a critical analysis of each methodology from both a mechanistic and practical standpoint for researchers, scientists, and professionals in drug development.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be primarily achieved through three strategic pathways, each with its own set of advantages and challenges:

-

Halogen Exchange (Halex) Reaction: A robust and scalable method involving the selective fluorination of a polychlorinated pyridine precursor.

-

Sandmeyer Reaction: A classic transformation to introduce a chlorine atom via a diazonium salt intermediate starting from an amino-substituted difluoropyridine.

-

From 2,6-difluoropyridine-3-boronic acid: A modern approach leveraging organometallic cross-coupling chemistry.

This guide will now delve into the intricacies of each of these synthetic strategies, providing detailed experimental protocols and a comparative analysis to aid in the selection of the most appropriate route for a given application.

The Halogen Exchange (Halex) Route: A Workhorse for Industrial Production

The Halogen Exchange (Halex) reaction is a cornerstone of industrial fluorine chemistry and represents one of the most common methods for synthesizing this compound. This approach hinges on the nucleophilic substitution of chlorine atoms with fluoride ions, typically from an alkali metal fluoride salt.

Causality Behind Experimental Choices

The starting material for this route is typically 2,3,6-trichloropyridine. The chlorine atoms at the 2- and 6-positions of the pyridine ring are significantly more activated towards nucleophilic attack than the chlorine at the 3-position. This is due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex, particularly when the attack occurs at the ortho and para positions (2- and 6-positions).

The choice of fluorinating agent is critical. While potassium fluoride (KF) is cost-effective, cesium fluoride (CsF) is often preferred for its higher solubility in aprotic polar solvents and the greater nucleophilicity of the "naked" fluoride ion it provides.[1] The reaction is typically carried out in a high-boiling aprotic polar solvent such as dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), or sulfolane. These solvents are effective at solvating the alkali metal cation, thereby increasing the reactivity of the fluoride anion.[2]

To further enhance the reaction rate and yield, a phase-transfer catalyst, such as a quaternary phosphonium salt (e.g., tetrabutylphosphonium bromide), can be employed. The catalyst facilitates the transfer of the fluoride ion from the solid phase (or a poorly solvated state) to the organic phase where the reaction occurs.

Experimental Protocol: Halogen Exchange from 2,3,6-Trichloropyridine

dot

Caption: Workflow for the Halex Synthesis of this compound.

Step 1: Synthesis of 2,3,6-Trichloropyridine (Precursor)

-

To a suitable reactor equipped with a stirrer, condenser, and gas inlet, charge 2,6-dichloropyridine and a catalytic amount of a Lewis acid (e.g., ferric chloride).

-

Heat the mixture to a temperature of 100-200°C.

-

Introduce chlorine gas into the reaction mixture. The reaction progress can be monitored by gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled, and the 2,3,6-trichloropyridine is isolated by vacuum distillation.[3]

Step 2: Halogen Exchange Reaction

-

In a flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 2,3,5-trichloropyridine, anhydrous potassium fluoride, and an aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or a mixture of sulfolane and dimethyl sulfoxide (DMSO).[4][5]

-

Add a phase-transfer catalyst, for instance, tetrabutylphosphonium bromide.[4]

-

Under a nitrogen atmosphere, heat the mixture to 180-190°C for 5-10 hours.[6]

-

Subsequently, increase the temperature to 200-210°C for another 10-15 hours to facilitate the second fluorine substitution.[6]

-

The reaction progress is monitored by GC to observe the conversion of the starting material and the formation of the intermediate (3,5-dichloro-2-fluoropyridine) and the final product.

Step 3: Work-up and Purification

-

After cooling the reaction mixture, the product is typically isolated by fractional distillation under reduced pressure.[5]

-

The resulting this compound is obtained as a colorless liquid.

Data Summary

| Starting Material | Fluorinating Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,3,5-Trichloropyridine | KF | NMP | Tetrabutylphosphonium bromide | 180-210 | 15-25 | ~40 | [4][6] |

| 2,3,5-Trichloropyridine | CsF/KF | Sulfolane/DMSO | 18-crown-6 | 145-200 | ~22 | ~90 | [5] |

The Sandmeyer Reaction Route: A Classic Transformation

The Sandmeyer reaction offers a valuable alternative for the synthesis of this compound, particularly when the corresponding amino-substituted precursor, 3-amino-2,6-difluoropyridine, is readily available. This multi-step process first involves the conversion of the primary aromatic amine to a diazonium salt, which is then displaced by a chloride ion using a copper(I) salt catalyst.[7][8]

Causality Behind Experimental Choices

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[7] The initial step is the diazotization of the amino group with nitrous acid (HNO2), which is generated in situ from sodium nitrite (NaNO2) and a strong acid (typically HCl). This forms a highly reactive diazonium salt. The copper(I) catalyst then facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride species formed in the process, regenerating the copper(I) catalyst and yielding the final product.[7]

The choice of copper(I) chloride as the catalyst is crucial for an efficient chlorination reaction. The reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt intermediate, which can be explosive if isolated.

Experimental Protocol: Sandmeyer Reaction from 3-Amino-2,6-difluoropyridine

dot

Caption: Workflow for the Sandmeyer Synthesis of this compound.

Step 1: Diazotization of 3-Amino-2,6-difluoropyridine

-

Dissolve 3-amino-2,6-difluoropyridine in concentrated hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution, maintaining the temperature below 5°C.

-

Stir the resulting solution for an additional 15-30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5°C.

-

Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases.

Step 3: Work-up and Purification

-

The reaction mixture is typically subjected to steam distillation to isolate the volatile product.

-

Alternatively, the mixture can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic extracts are combined, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel or by distillation.

Data Summary

| Starting Material | Reagents | Catalyst | Temperature (°C) | Typical Yield Range (%) |

| 3-Amino-2,6-difluoropyridine | NaNO2, HCl | CuCl | 0-25 | 50-80 (Estimated) |

The Arylboronic Acid Route: A Modern and Versatile Approach

A more contemporary strategy for the synthesis of this compound involves the use of 2,6-difluoropyridine-3-boronic acid as a key intermediate. This method leverages the power of transition-metal-catalyzed cross-coupling reactions to introduce the chlorine atom.

Causality Behind Experimental Choices

This route begins with the synthesis of 2,6-difluoropyridine-3-boronic acid, which can be prepared from 2,6-difluoropyridine by directed ortho-metalation followed by quenching with a borate ester.[10] The subsequent step is a copper-catalyzed halogenation (specifically, chlorination) of the arylboronic acid. This reaction is believed to proceed through a transmetalation of the aryl group from boron to the copper center, followed by reductive elimination to form the C-Cl bond. Copper(II) chloride (CuCl2) can serve as both the catalyst and the chlorine source. This method is often favored for its mild reaction conditions and tolerance of a wide range of functional groups.[11]

Experimental Protocol: From 2,6-difluoropyridine-3-boronic acid

dot

Caption: Workflow for the Arylboronic Acid Synthesis of this compound.

Step 1: Synthesis of 2,6-difluoropyridine-3-boronic acid

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in THF at -20°C to 0°C.

-

In a separate flask, dissolve 2,6-difluoropyridine in THF and cool to -78°C.

-

Slowly add the prepared LDA solution to the 2,6-difluoropyridine solution and stir for 30 minutes at -78°C.

-

Add trimethyl borate to the reaction mixture and allow it to slowly warm to room temperature.

-

Quench the reaction with an aqueous base, and then acidify to a pH of 4 to precipitate the boronic acid. The product can be extracted with an organic solvent.

Step 2: Copper-Catalyzed Chlorination

-

In a reaction vessel, combine 2,6-difluoropyridine-3-boronic acid, copper(II) chloride, and a suitable solvent such as acetonitrile.

-

Heat the reaction mixture under an inert atmosphere. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC or GC/MS.

-

Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel to afford this compound.

Data Summary

Copper-catalyzed halogenations of arylboronic acids are generally high-yielding.[11]

| Starting Material | Reagents | Catalyst | Solvent | Typical Yield Range (%) | Reference |

| 2,6-difluoropyridine-3-boronic acid | - | CuCl2 | Acetonitrile | 70-90 (Estimated) | [11] |

Conclusion and Outlook

The synthesis of this compound can be effectively achieved through several distinct synthetic strategies. The Halogen Exchange (Halex) route stands out as a scalable and industrially viable method, particularly when starting from readily available polychlorinated pyridines. The Sandmeyer reaction provides a classic and reliable alternative, contingent on the availability of the corresponding amino-precursor. Finally, the arylboronic acid route represents a modern, versatile, and often high-yielding approach that benefits from the mild conditions of copper-catalyzed cross-coupling chemistry.

The selection of the optimal synthetic route will ultimately depend on factors such as the scale of the synthesis, the cost and availability of starting materials, and the specific requirements for purity and yield. As the demand for complex fluorinated heterocycles continues to grow in the life sciences, the development of even more efficient, selective, and sustainable methods for the synthesis of key building blocks like this compound will remain an active and important area of chemical research.

References

- Zhang, G., Lv, G., Li, L., & Chen, F. (2011). Copper-catalyzed halogenation of arylboronic acids. Tetrahedron Letters, 52(16), 1993-1995.

- Molloy, J. J., O'Rourke, K. M., Frias, C. P., Sloan, N. L., West, M. J., Pimlott, S. L., ... & Watson, A. J. (2019). Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications. Organic Letters, 21(8), 2488-2492.

-

Wikipedia contributors. (2023, December 19). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]

- Kim, D., & Park, H. (2017). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.

- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine. (n.d.). Google Patents.

-

L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved January 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 2, 2026, from [Link]

-

MDPI. (n.d.). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Retrieved January 2, 2026, from [Link]

- EP0192287A2 - Process for the preparation of fluorinated pyridines. (n.d.). Google Patents.

- Pmc, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 2, 2026, from [Link]

- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine. (n.d.). Google Patents.

- US4071521A - Process for making 2,6-difluoro pyridine. (n.d.). Google Patents.

- EP0146924A2 - Preparation of difluorpyridine compounds. (n.d.). Google Patents.

- CN113493408A - Preparation method of 2,3,6-trichloropyridine. (n.d.). Google Patents.

- CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine. (n.d.). Google Patents.

- Pmc, N. (2017). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.

-

Organoboron. (n.d.). 2,6-difluoropyridyl-3-boronic acid. Retrieved January 2, 2026, from [Link]

- CN102174014A - Preparation method of 3-chloropyridine. (n.d.). Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

- 3. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications [organic-chemistry.org]

- 5. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]

- 6. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,6-difluoropyridyl-3-boronic acid - 136466-94-9 - Structure, Synthesis, Properties [organoborons.com]

- 11. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of 3-Chloro-2,6-difluoropyridine

An In-Depth Technical Guide to the Reactivity Profile of 3-Chloro-2,6-difluoropyridine

This compound is a strategically important heterocyclic building block in modern synthetic chemistry, particularly within the fields of medicinal chemistry and agrochemicals.[1] Its value stems from a highly activated and electronically differentiated pyridine core, which offers chemists a versatile platform for constructing complex, multi-substituted pyridine derivatives. The presence of three halogen atoms—two fluorine and one chlorine—at distinct electronic environments provides a powerful toolkit for selective functionalization through orthogonal reaction strategies.

The pyridine nitrogen, combined with the potent inductive electron-withdrawing effects of the three halogen substituents, renders the aromatic ring exceptionally electron-deficient. This electronic posture is the cornerstone of its reactivity, making it highly susceptible to nucleophilic attack while deactivating it towards typical electrophilic aromatic substitution. This guide provides a comprehensive analysis of the reactivity profile of this compound, focusing on its behavior in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, thereby offering a predictive framework for its application in targeted synthesis.

Core Reactivity Pillar: Nucleophilic Aromatic Substitution (SNAr)

The predominant and most synthetically exploited reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, which is greatly accelerated by the presence of strong electron-withdrawing groups that can stabilize the intermediate carbanion, known as a Meisenheimer complex.[2][3] In this molecule, the ring nitrogen and the three halogens cooperatively stabilize this intermediate, making SNAr reactions particularly facile.

Mechanism and Regioselectivity: A Tale of Two Halogens

The central question governing the SNAr reactivity of this compound is one of regioselectivity: which halogen is displaced first? The positions C-2, C-6 (bearing fluorine) and C-3 (bearing chlorine) exhibit vastly different reactivities.

-

Activation at C-2 and C-6: The positions ortho and para to the pyridine nitrogen (C-2, C-6, and C-4) are the most activated towards nucleophilic attack. This is because the lone pair on the attacking nucleophile can be delocalized directly onto the electronegative nitrogen atom during the formation of the Meisenheimer complex, providing significant resonance stabilization.[2][4]

-

The Fluorine Advantage in SNAr: Contrary to intuition from alkyl halide chemistry (SN1/SN2), fluorine is an excellent leaving group in SNAr. The rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[5] The extreme electronegativity of fluorine makes the attached carbon atom highly electrophilic, accelerating the attack. Therefore, nucleophilic substitution occurs preferentially at the C-2 and C-6 positions, displacing a fluoride ion.

-

Inertness of C-3 Chlorine: The chlorine atom at the C-3 position is significantly less reactive towards SNAr. This position is meta to the ring nitrogen, and the negative charge of the Meisenheimer complex cannot be delocalized onto the nitrogen. Lacking this crucial stabilization, the energy barrier for nucleophilic attack at C-3 is substantially higher.

This predictable hierarchy of reactivity allows for sequential and site-selective functionalization. A nucleophile will first displace one of the fluorine atoms (typically at C-6 due to potentially lower steric hindrance, though differentiation can be challenging), followed by a second, often more challenging, substitution at the remaining C-F bond. The C-Cl bond generally remains intact under SNAr conditions.[6]

Synthetic Applications & Protocols

The high reactivity of the C-F bonds towards nucleophiles makes this scaffold ideal for introducing a wide variety of functional groups.

| Nucleophile Type | Example Nucleophile | Typical Conditions | Product Type |

| O-Nucleophiles | Sodium Methoxide (NaOMe) | MeOH or DMSO, RT to 60 °C | 6-Methoxy-3-chloro-2-fluoropyridine |

| N-Nucleophiles | Morpholine | DMSO or NMP, 80-120 °C, K₂CO₃ | 4-(3-Chloro-2-fluoropyridin-6-yl)morpholine |

| S-Nucleophiles | Sodium Thiophenoxide (NaSPh) | DMF, RT | 3-Chloro-2-fluoro-6-(phenylthio)pyridine |

Detailed Experimental Protocol: Synthesis of 4-(3-Chloro-2-fluoropyridin-6-yl)morpholine

This protocol provides a representative procedure for the selective mono-substitution at the C-6 position.

1. Reagent Preparation:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.50 g, 10.0 mmol).

-

Add anhydrous potassium carbonate (2.76 g, 20.0 mmol) as a base.

-

Add 20 mL of anhydrous Dimethyl Sulfoxide (DMSO).

2. Reaction Execution:

-

Begin vigorous stirring to ensure the suspension is well-mixed.

-

Add morpholine (0.96 g, 11.0 mmol, 1.1 equivalents) to the mixture via syringe.

-

Heat the reaction mixture to 100 °C using an oil bath.

-

Maintain stirring at this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS (typically complete within 4-6 hours).

3. Work-up and Purification:

-

Once the starting material is consumed, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 100 mL of ice-cold water. A precipitate may form.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.

Orthogonal Reactivity: Palladium-Catalyzed Cross-Coupling

While the C-F bonds are primed for SNAr, the C-Cl bond at the C-3 position offers a distinct handle for functionalization via palladium-catalyzed cross-coupling reactions. In the typical catalytic cycle for reactions like Suzuki, Heck, or Sonogashira coupling, the rate-determining step is often the initial oxidative addition of the catalyst (e.g., Pd(0)) into the carbon-halogen bond.

The reactivity order for oxidative addition is generally C-I > C-Br > C-Cl >> C-F.[7] The C-F bond is exceptionally strong and typically unreactive under standard cross-coupling conditions. This provides a perfect orthogonal strategy: one can first perform an SNAr reaction at C-6 and then, on the resulting product, perform a cross-coupling reaction at the C-3 position.

Typical Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Product Type |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, SPhos, XPhos | 3-Aryl-2,6-difluoropyridine |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | 3-Alkynyl-2,6-difluoropyridine |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP | 3-Amino-2,6-difluoropyridine |

This dual reactivity allows for the programmed and highly controlled synthesis of 2,3,6-trisubstituted pyridines, which are valuable scaffolds in drug discovery.[6][8]

Synthesis of the Building Block

This compound is typically prepared from more readily available polychlorinated pyridines via halogen exchange (HALEX) reactions. A common precursor is 2,3,6-trichloropyridine. The chlorine atoms at the activated 2- and 6-positions can be selectively exchanged for fluorine using a fluoride source like cesium fluoride (CsF) or potassium fluoride (KF) in an aprotic polar solvent.[6][9][10]

Conclusion

The reactivity of this compound is a prime example of strategic molecular design. Its electronic properties create a clear and exploitable hierarchy of reactivity among its three halogen substituents. The C-2 and C-6 fluorine atoms are highly activated for displacement by a wide range of nucleophiles via the SNAr pathway, while the C-3 chlorine atom is largely inert to these conditions but serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This predictable and orthogonal reactivity profile makes this compound an exceptionally powerful and versatile tool for researchers in drug development and materials science, enabling the efficient and controlled synthesis of complex substituted pyridine scaffolds.

References

-

Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate. Available at: [Link]

-

Process for the preparation of fluorinated pyridines. European Patent Office. Available at: [Link]

-

3,5-Dichloro-2,4,6-trifluoropyridine. PubChem. Available at: [Link]

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: [Link]

-

Preparation of difluorpyridine compounds. European Patent Office. Available at: [Link]

-

Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. Available at: [Link]

-

Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]

-

FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. National Institutes of Health. Available at: [Link]

-

nucleophilic aromatic substitutions. YouTube. Available at: [Link]

-

(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. Available at: [Link]

- Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents.

-

Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Available at: [Link]

-

Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. Available at: [Link]

-

16.6 Nucleophilic Aromatic Substitution. OpenStax adaptation. Available at: [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health. Available at: [Link]

-

Directed nucleophilic aromatic substitution reaction. RSC Publishing. Available at: [Link]

-

5-Chloro-2,3-difluoropyridine. CAS Common Chemistry. Available at: [Link]

-

3-Chloro-2, 6-difluoropyridine, min 95%, 1 gram. Oakwood Chemical. Available at: [Link]

- Process for making 2,6-difluoro pyridine. Google Patents.

-

Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. National Institutes of Health. Available at: [Link]

-

(PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. Available at: [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health. Available at: [Link]

-

5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Available at: [Link]

-

From C-F Activation to Catalytic Regioselective Hydrodefluorina- tion of Pyridines with a Bench-Stable Nickel Complex. ChemRxiv. Available at: [Link]

-

Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

Spectroscopic Characterization of 3-Chloro-2,6-difluoropyridine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the versatile chemical intermediate, 3-Chloro-2,6-difluoropyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on available data from analogous compounds to offer a robust characterization framework, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound (C₅H₂ClF₂N) is a halogenated pyridine derivative with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring both chloro and fluoro groups, imparts specific reactivity and physical properties that are of great interest in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its role in subsequent chemical transformations. This guide provides an in-depth analysis of its expected spectroscopic signatures.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring (H-4 and H-5). The electron-withdrawing nature of the nitrogen and halogen substituents will shift these signals downfield.

Based on data for analogous compounds such as 2,6-difluoropyridine, the proton signals are expected to appear as multiplets due to coupling with each other (ortho-coupling) and with the fluorine atoms.[2] For 2,6-difluoropyridine, the protons appear as a multiplet, and a similar pattern is anticipated for the title compound, with additional influence from the chlorine atom.[2]

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.8 - 8.2 | ddd (doublet of doublet of doublets) | J(H4-H5) ≈ 8-9 Hz, J(H4-F6) ≈ 6-8 Hz, J(H4-F2) ≈ 1-2 Hz |

| H-5 | 7.0 - 7.4 | ddd (doublet of doublet of doublets) | J(H5-H4) ≈ 8-9 Hz, J(H5-F6) ≈ 9-11 Hz, J(H5-F2) ≈ 1-2 Hz |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon atoms directly bonded to the electronegative fluorine and chlorine atoms will show characteristic chemical shifts and C-F coupling.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-2 | 158 - 162 | d |

| C-3 | 120 - 125 | d |

| C-4 | 140 - 145 | t |

| C-5 | 115 - 120 | d |

| C-6 | 158 - 162 | d |

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly useful for fluorinated compounds, offering a wide chemical shift range and high sensitivity.[3] The spectrum of this compound is expected to show two distinct signals for the two non-equivalent fluorine atoms at positions 2 and 6. These signals will likely appear as doublets due to F-F coupling through the pyridine ring.

Predicted ¹⁹F NMR Data:

| Fluorine | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-2 | -65 to -75 | d | J(F2-F6) ≈ 15-25 Hz |

| F-6 | -70 to -80 | d | J(F6-F2) ≈ 15-25 Hz |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups and the overall vibrational modes of the molecule. Key expected absorptions for this compound include C-F stretching, C-Cl stretching, and pyridine ring vibrations.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretching |

| 1600 - 1450 | Pyridine ring C=C and C=N stretching |

| 1250 - 1000 | C-F stretching |

| 850 - 750 | C-Cl stretching |

| 800 - 600 | Out-of-plane C-H bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) for this compound is expected at m/z 149, with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M peak).[1]

Predicted MS Data:

| m/z | Adduct/Fragment |

| 149.99167 | [M+H]⁺ |

| 171.97361 | [M+Na]⁺ |

| 148.98384 | [M]⁺ |

| 114 | [M-Cl]⁺ |

| 112 | [M-F]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy Protocol

Caption: General workflow for NMR data acquisition.

IR Spectroscopy Protocol

Caption: General workflow for ATR-IR data acquisition.

Mass Spectrometry Protocol

Caption: General workflow for ESI-MS data acquisition.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from structurally related compounds, a comprehensive spectroscopic profile has been established to aid researchers in the positive identification and characterization of this important chemical entity. The provided experimental protocols offer a starting point for the practical acquisition of this data in a laboratory setting.

References

- ChemicalBook. 3,6-dichloro-2-fluoropyridine(51991-30-1) 1H NMR spectrum.

- SpectraBase. 3-CHLORO-5,6-DIFLUOROPYRIDINE - Optional[19F NMR] - Chemical Shifts.

- Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine.

- ChemicalBook. 2,6-Difluoropyridine(1513-65-1) 1H NMR spectrum.

- PubChem. 5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248.

- ChemicalBook. 2-Fluoro-3,5-dichloropyridine(823-56-3) 1H NMR spectrum.

- PubChemLite. This compound (C5H2ClF2N).

- NIST WebBook. 2,6-Difluoropyridine.

- ChemicalBook. 3-Chloropyridine(626-60-8) 1H NMR spectrum.

- Sigma-Aldrich. 2,6-Difluoropyridine 99 1513-65-1.

- PubChem. 2,6-Difluoropyridine | C5H3F2N | CID 73934.

- SpectraBase. 2,3-Difluoropyridine.

Sources

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Chloro-2,6-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure and bonding of 3-chloro-2,6-difluoropyridine, a pivotal building block in contemporary medicinal chemistry. As a key intermediate, its nuanced structural and electronic properties are of paramount importance for professionals engaged in the design and synthesis of novel therapeutics. This document moves beyond a cursory summary to deliver actionable insights grounded in both theoretical principles and practical applications.

Core Molecular Architecture: A Hybrid of Influences

This compound (C₅H₂ClF₂N) is a pyridine ring systematically substituted with three halogen atoms. This substitution pattern creates a unique electronic landscape that dictates its reactivity and interactions. The collective electron-withdrawing effects of the two fluorine atoms and the chlorine atom significantly modulate the electron density of the aromatic ring, rendering it susceptible to specific chemical transformations.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₂ClF₂N | |

| Molecular Weight | 149.53 g/mol | |

| XlogP (predicted) | 2.3 | |

| Monoisotopic Mass | 148.98439 Da |

The Electronic Landscape: A Tale of Inductive and Mesomeric Effects

The bonding within this compound is a fascinating interplay of inductive and mesomeric (resonance) effects, which are crucial for understanding its reactivity.

-

Inductive Effect (-I): Both fluorine and chlorine are highly electronegative atoms. They exert a strong electron-withdrawing inductive effect, pulling electron density away from the pyridine ring through the sigma bonds. This effect is most pronounced at the carbon atoms directly bonded to the halogens (C2, C3, and C6). The cumulative -I effect of the three halogens renders the entire pyridine ring electron-deficient.

-

Mesomeric Effect (+M): As with all halogens on an aromatic ring, fluorine and chlorine can donate a lone pair of electrons to the pi-system, exhibiting a +M effect. However, for halogens, the -I effect overwhelmingly dominates the +M effect. This net electron withdrawal is a defining characteristic of this molecule.

This pronounced electron deficiency is the primary driver of the molecule's characteristic reactivity, particularly its susceptibility to nucleophilic aromatic substitution (SNAr).

Reactivity and Synthetic Utility: The SNAr Reaction as a Gateway to Complexity

The electron-poor nature of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility in drug discovery, providing a reliable method for introducing diverse functionalities to the pyridine core.[1]

Regioselectivity in SNAr Reactions

A key consideration in the SNAr reactions of this compound is regioselectivity. The two fluorine atoms at the 2- and 6-positions are generally more susceptible to nucleophilic attack than the chlorine atom at the 3-position. This is due to the superior ability of fluorine to stabilize the negative charge in the Meisenheimer intermediate, the rate-determining step in most SNAr reactions.

The two C-F bonds are distinguishable, and selective substitution can often be achieved by carefully controlling reaction conditions and the nature of the nucleophile.[1] This allows for a tandem SNAr approach to synthesize 2,3,6-trisubstituted pyridines, which are valuable scaffolds for biologically active compounds.[2]

Caption: Regioselectivity in the SNAr of this compound.

Causality Behind Experimental Choices in Synthesis

The most common synthetic route to this compound involves the fluorination of a corresponding polychlorinated pyridine. The choice of fluorinating agent and solvent is critical for achieving high yields and selectivity.

A widely employed method is the use of cesium fluoride (CsF) in an aprotic polar solvent like dimethyl sulfoxide (DMSO).[2] The high lattice energy of CsF is overcome by the strong solvation of the cesium cation by DMSO, which in turn provides a "naked" and highly nucleophilic fluoride anion. This potent nucleophile is necessary to displace the less reactive chlorine atoms on the pyridine ring.

Spectroscopic and Computational Characterization

While a dedicated, publicly available experimental dataset for this compound is sparse, its structural features can be predicted and understood through a combination of analogous compound data and computational chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

-

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing two signals corresponding to the two protons on the pyridine ring. The chemical shifts of these protons will be downfield due to the strong deshielding effect of the electron-withdrawing halogen substituents. The coupling between these protons will provide information about their relative positions.

-

¹³C NMR: The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbons directly attached to the halogens (C2, C3, C6) will show characteristic splitting patterns due to coupling with the respective halogen nuclei (¹⁹F and ³⁵/³⁷Cl).

-

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative. It is expected to show two distinct signals for the two non-equivalent fluorine atoms at the C2 and C6 positions. The chemical shifts and coupling constants will be sensitive to the electronic environment and can be used to confirm the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrational modes of the pyridine ring and the carbon-halogen bonds. Key expected absorptions include:

-

C=C and C=N stretching vibrations of the aromatic ring.

-

Strong C-F stretching vibrations.

-

C-Cl stretching vibrations.

-

Aromatic C-H stretching and bending vibrations.

Computational Insights: Molecular Orbitals and Electrostatic Potential

Density Functional Theory (DFT) calculations can provide a deeper understanding of the electronic structure and reactivity of this compound.

-

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. For an SNAr reaction, the LUMO is of particular interest as it is the orbital that accepts the electrons from the incoming nucleophile. In this compound, the LUMO is expected to have significant contributions from the carbon atoms at the 2- and 6-positions, consistent with these being the preferred sites for nucleophilic attack.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution around the molecule. For this compound, the MEP map would show regions of positive potential (electron-poor) around the carbon atoms of the pyridine ring, particularly C2 and C6, further highlighting their susceptibility to nucleophilic attack.

Caption: Frontier Molecular Orbital interactions in SNAr reactions.

Experimental Protocols

Synthesis of this compound

The following is a representative protocol for the synthesis of this compound based on literature procedures.[2]

Materials:

-

2,3,6-trichloropyridine

-

Cesium fluoride (CsF), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2,3,6-trichloropyridine in anhydrous DMSO, add anhydrous cesium fluoride.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature and time will need to be optimized, but temperatures around 100-150 °C are typical.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound is a molecule whose utility is deeply rooted in its fundamental molecular structure and bonding. The strong electron-withdrawing nature of its halogen substituents creates an electron-deficient pyridine ring that is primed for nucleophilic aromatic substitution. This predictable reactivity, coupled with the potential for regioselective functionalization, makes it an invaluable tool for medicinal chemists. A thorough understanding of its electronic properties, guided by both spectroscopic analysis and computational modeling, is essential for harnessing its full potential in the development of next-generation pharmaceuticals.

References

-

Katoh, T., et al. (2018). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2535-2539. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Umemoto, T., et al. (2013). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Organic Process Research & Development, 17(4), 659-666. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2,6-difluoropyridine

Introduction: The Strategic Importance of 3-Chloro-2,6-difluoropyridine in Modern Synthesis